methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a hexafluoro group, a phenylpropanoyl group, and a cyclohepta[b]thiophene ring
Preparation Methods
The synthesis of methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the hexafluoro-2-methyl-2-propanol intermediate, which is then reacted with 3-phenylpropanoyl chloride to form the corresponding amide. This intermediate is further reacted with the cyclohepta[b]thiophene derivative under specific conditions to yield the final product .
Chemical Reactions Analysis
Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The hexafluoro group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the phenylpropanoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound shares the hexafluoro group but lacks the complex structure of the cyclohepta[b]thiophene ring.
3-Phenylpropanoyl chloride: This compound contains the phenylpropanoyl group but does not have the hexafluoro group or the cyclohepta[b]thiophene ring.
Cyclohepta[b]thiophene derivatives: These compounds share the cyclohepta[b]thiophene ring but may lack the hexafluoro and phenylpropanoyl groups.
The uniqueness of methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24F6N2O3S |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(3-phenylpropanoylamino)propan-2-yl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24F6N2O3S/c1-34-20(33)18-15-10-6-3-7-11-16(15)35-19(18)31-21(22(24,25)26,23(27,28)29)30-17(32)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,31H,3,6-7,10-13H2,1H3,(H,30,32) |
InChI Key |
NNSLOVPSJIHYOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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